
Ondansetron hydrochloride dihydrate
Overview
Description
Ondansetron hydrochloride dihydrate is a pharmaceutical compound primarily used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery . It is a serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ondansetron hydrochloride dihydrate involves several steps, starting from the base compound, dimethylamino-methyl-carbazolone. The process includes recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis and purification processes. The compound is crystallized from ondansetron base using water and activated carbon to ensure high purity . The final product is a white to off-white powder that is soluble in water and normal saline .
Chemical Reactions Analysis
Types of Reactions
Ondansetron hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the structure of the compound, potentially affecting its efficacy.
Reduction: This reaction can be used to modify the compound for different applications.
Substitution: Common in the synthesis process, where different functional groups are introduced to the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Sodium acetate buffer: Used in spectrophotometric analysis.
Phosphate buffer: Used in various pH conditions to stabilize the compound.
Major Products Formed
The major products formed from these reactions are typically derivatives of ondansetron, which may have different pharmacological properties or improved stability .
Scientific Research Applications
Medical Uses
Ondansetron hydrochloride dihydrate is primarily indicated for:
- Chemotherapy-Induced Nausea and Vomiting : It is particularly effective in preventing nausea and vomiting caused by highly emetogenic chemotherapy regimens, such as those containing cisplatin. Clinical studies have demonstrated that ondansetron significantly reduces the incidence of nausea and vomiting in patients undergoing chemotherapy, with complete control achieved in approximately 73% of pediatric patients when administered intravenously alongside dexamethasone .
- Postoperative Nausea and Vomiting : Ondansetron is also utilized to prevent nausea and vomiting following surgical procedures. A randomized controlled trial involving 670 children showed that a single dose effectively reduced postoperative nausea and vomiting .
- Radiation Therapy : While less commonly used for this purpose, ondansetron can help manage nausea associated with radiation therapy .
- Hyperemesis Gravidarum : Off-label use includes treating severe nausea and vomiting during pregnancy, particularly when other antiemetics have failed. A large cohort study indicated no significant fetal risk associated with ondansetron compared to other antiemetics .
Pharmacokinetics
- Absorption and Distribution : Ondansetron is well absorbed with a bioavailability of approximately 60% when taken orally. It has a volume of distribution of about 4 liters per kilogram .
- Metabolism : The drug undergoes hepatic metabolism predominantly via cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP1A2. Its half-life varies between 3 to 6 hours depending on patient demographics and health status .
- Excretion : Less than 5% of the absorbed dose is excreted unchanged in urine, indicating extensive metabolism prior to elimination .
Safety Profile
Ondansetron is generally well tolerated; however, some adverse effects have been reported:
- Common Side Effects : Headache (11%) and constipation (4%) are among the most frequently observed side effects .
- Rare Cardiovascular Events : There have been isolated reports of tachycardia, hypotension, and electrocardiographic changes, particularly with higher doses exceeding 16 mg intravenously due to increased risk of QT prolongation .
Case Study 1: Pediatric Chemotherapy Patients
A multi-center study involving pediatric patients aged 1 to 17 years evaluated the efficacy of ondansetron in controlling emesis during chemotherapy. The study found that intravenous administration at a dose of 5 mg/m² resulted in complete emesis control in 73% of participants on the worst day of chemotherapy .
Case Study 2: Postoperative Use
In a double-blind trial involving children aged 1 to 24 months undergoing surgery, ondansetron was administered as a single dose preoperatively. The results demonstrated significant efficacy in reducing postoperative nausea and vomiting compared to placebo controls .
Summary Table of Applications
Mechanism of Action
Ondansetron hydrochloride dihydrate exerts its effects by selectively blocking serotonin 5-HT3 receptors . These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema . By inhibiting these receptors, ondansetron prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar indications.
Dolasetron: Also a serotonin 5-HT3 receptor antagonist with comparable uses.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Uniqueness
Ondansetron hydrochloride dihydrate is unique due to its well-established safety profile and extensive use in clinical practice . It is also available in various formulations, making it versatile for different patient needs .
Properties
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJOBREMUDSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
128061-08-5 | |
Details | Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128061-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103639-04-9, 99614-01-4 | |
Record name | Ondansetron hydrochloride dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103639-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.